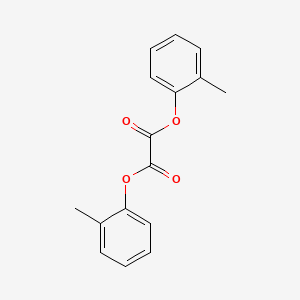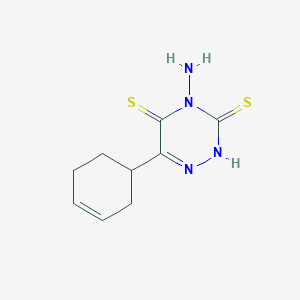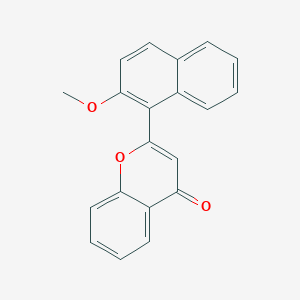
Bis(2-methylphenyl) oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylphenyl) oxalate is an organic compound with the molecular formula C16H14O4. It is an ester of oxalic acid and 2-methylphenol (o-cresol). This compound is known for its role in chemiluminescence reactions, where it is used to produce light in glow sticks and other light-emitting devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-methylphenyl) oxalate can be synthesized through the reaction of oxalyl chloride with 2-methylphenol in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like toluene at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylphenyl) oxalate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Bis(2-methylphenyl) oxalate is widely used in scientific research due to its chemiluminescent properties. Some of its applications include:
Chemistry: Used in chemiluminescence studies to understand reaction mechanisms and kinetics.
Biology: Employed in bioassays and imaging techniques to detect biological molecules.
Medicine: Utilized in diagnostic tests and imaging to track the presence of specific compounds.
Industry: Applied in the manufacturing of glow sticks, emergency lighting, and other light-emitting devices.
Mechanism of Action
The chemiluminescent reaction of bis(2-methylphenyl) oxalate involves the reaction with hydrogen peroxide in the presence of a fluorescent dye. The oxalate ester reacts with hydrogen peroxide to form an unstable intermediate, which decomposes to produce carbon dioxide and energy. This energy is transferred to the fluorescent dye, causing it to emit light .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4-dinitrophenyl) oxalate
- Bis(2,4,5-trichlorophenyl) oxalate
Uniqueness
Bis(2-methylphenyl) oxalate is unique due to its specific chemiluminescent properties and the relatively lower toxicity of its by-products compared to other oxalate esters. This makes it a safer and more environmentally friendly option for use in various applications .
Properties
CAS No. |
61417-93-4 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
bis(2-methylphenyl) oxalate |
InChI |
InChI=1S/C16H14O4/c1-11-7-3-5-9-13(11)19-15(17)16(18)20-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI Key |
WMFBPFYGEKLQFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C(=O)OC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-Pentan-3-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14569938.png)



